Cas no 367-57-7 (1,1,1-trifluoropentane-2,4-dione)

1,1,1-Trifluoropentane-2,4-dione is a fluorinated β-diketone compound characterized by its trifluoromethyl group at the 1-position. This structural feature enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles and metal chelates. The electron-withdrawing effect of the trifluoromethyl group increases the compound's acidity, facilitating deprotonation and subsequent nucleophilic reactions. Its compatibility with transition metals also makes it useful in coordination chemistry and catalysis. The compound’s high purity and well-defined structure ensure consistent performance in research and industrial applications, including pharmaceuticals and advanced materials. Proper handling is required due to its potential reactivity.
1,1,1-trifluoropentane-2,4-dione structure
367-57-7 structure
商品名:1,1,1-trifluoropentane-2,4-dione
CAS番号:367-57-7
MF:C5H5F3O2
メガワット:154.0872
MDL:MFCD00000427
CID:37093
PubChem ID:24854129

1,1,1-trifluoropentane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 1,1,1-Trifluoro-2,4-pentanedione
    • 1,1,1-Trifluoroacetylacetone
    • Trifluoroacetylacetone
    • 1,1,1-trifluoro -2,4-pentadione
    • 1,1,1-trifluoropentane-2,4-dione
    • Palladium(II)trifluoro-2,4-pentanedionate
    • TAA
    • (Trifluoroacetyl)acetone
    • Acetyl trifluoroacetone
    • 2,4-Pentanedione, 1,1,1-trifluoro-
    • TFPD-H
    • 1,1,1-Trifluoro-2,4-pentadione
    • alpha,alpha,alpha-Trifluoroacetylacetone
    • 9N20A8G8SW
    • SHXHPUAKLCCLDV-UHFFFAOYSA-N
    • A,A,A-TRIFLUOROACETYLACETONE
    • trifluoroacetyl acetone
    • PubChem12499
    • trifluoro-2,4-pentanedione
    • NSC 9455
    • 1,1,1-Trifluoroacetyl acetone
    • DTXSID3059896
    • AMY6757
    • 1,1,1-trifluoro-2,4-pentanedione Trifluoroacetylacetone
    • CHEMBL106855
    • NSC-9455
    • 1,1,1-Trifluoro-2,4-pentanedione, 98%
    • 1,1-Trifluoroacetylacetone
    • FT-0605943
    • 367-57-7
    • NS00042166
    • MFCD00000427
    • AKOS004115271
    • BP-12705
    • T0434
    • CS-W016278
    • EINECS 206-698-5
    • 1,1,1-Trifluoro-pentane-2,4-dione
    • F0001-1054
    • 1,1,1-trifluoro-2,4-pentane-dione
    • NSC9455
    • trifluoro-acetylacetone
    • 1,1,1-Trifluoroacetylacetone enol form
    • 1,1,1-trifluoro2,4-pentanedione
    • J-503703
    • MS-20661
    • Z104472948
    • CF3COH=CHCOCH3
    • 1,1,1,-trifluoro pentane-2,4-dione
    • 1,1,1-(TRIFLUOROACETYL)ACETONE
    • UNII-9N20A8G8SW
    • Q27272769
    • SCHEMBL15160
    • 2, 1,1,1-trifluoro-
    • 1,1,1,-trifluoro-2,4-pentanedione
    • EN300-19145
    • 1,1-Trifluoro-2,4-pentanedione
    • TRIFLUORO-2,4-PENTANEDIONE, 1,1,1-
    • TFAA cpd
    • DTXCID1039218
    • 2,4Pentanedione, 1,1,1trifluoro
    • XH1290
    • alpha,alpha,alphaTrifluoroacetylacetone
    • STL185695
    • DB-048996
    • 1,1,1Trifluoroacetylacetone
    • 1,1,1-TFAA
    • 1,1,1Trifluoropentane2,4dione
    • MDL: MFCD00000427
    • インチ: 1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
    • InChIKey: SHXHPUAKLCCLDV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C([H])([H])C(C([H])([H])[H])=O)=O)(F)F
    • BRN: 1705177

計算された属性

  • せいみつぶんしりょう: 154.02400
  • どういたいしつりょう: 154.02416388 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1
  • ぶんしりょう: 154.09
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.27 g/mL at 25 °C(lit.)
  • ふってん: 101°C
  • フラッシュポイント: 華氏温度:78.8°f
    摂氏度:26°c
  • 屈折率: n20/D 1.388(lit.)
  • すいようせい: びようようせい
  • PSA: 34.14000
  • LogP: 1.09690
  • ようかいせい: 使用できません

1,1,1-trifluoropentane-2,4-dione セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226,H302,H312,H332
  • 警告文: P280
  • 危険物輸送番号:UN 1224 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-20/21/22
  • セキュリティの説明: S36/37-S36/37/39-S26-S16
  • 危険物標識: Xn
  • 危険レベル:3
  • 包装等級:III
  • 危険レベル:3
  • リスク用語:R10; R20/21/22; R36/37/38
  • 包装グループ:III
  • ちょぞうじょうけん:2-8°C
  • 包装カテゴリ:III
  • TSCA:T
  • セキュリティ用語:3

1,1,1-trifluoropentane-2,4-dione 税関データ

  • 税関コード:29147090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1,1,1-trifluoropentane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19145-1.0g
1,1,1-trifluoropentane-2,4-dione
367-57-7 95%
1g
$26.0 2023-05-03
Life Chemicals
F0001-1054-0.5g
"1,1,1-trifluoropentane-2,4-dione"
367-57-7 95%+
0.5g
$19.0 2023-11-21
Life Chemicals
F0001-1054-1g
"1,1,1-trifluoropentane-2,4-dione"
367-57-7 95%+
1g
$21.0 2023-11-21
Life Chemicals
F0001-1054-5g
"1,1,1-trifluoropentane-2,4-dione"
367-57-7 95%+
5g
$60.0 2023-11-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012680-25g
1,1,1-trifluoropentane-2,4-dione
367-57-7 98%
25g
¥80 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T481A-25g
1,1,1-trifluoropentane-2,4-dione
367-57-7 98%
25g
¥208.0 2022-06-10
Ambeed
A588927-10g
1,1,1-Trifluoropentane-2,4-dione
367-57-7 95%
10g
$8.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T21450-25g
1,1,1-Trifluoropentane-2,4-dione
367-57-7 95%
25g
¥71.0 2024-07-15
Ambeed
A588927-25g
1,1,1-Trifluoropentane-2,4-dione
367-57-7 95%
25g
$19.0 2025-02-19
eNovation Chemicals LLC
Y1289670-500g
1,1,1-Trifluoropentane-2,4-dione
367-57-7 98%
500g
$340 2023-05-17

1,1,1-trifluoropentane-2,4-dione サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:367-57-7)1,1,1-Trifluoro-2,4-pentanedione
注文番号:3420674
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:08
価格 ($):discuss personally

1,1,1-trifluoropentane-2,4-dione 関連文献

1,1,1-trifluoropentane-2,4-dioneに関する追加情報

Chemical Profile of 1,1,1-trifluoropentane-2,4-dione (CAS No. 367-57-7)

1,1,1-trifluoropentane-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 367-57-7, is a fluorinated ketone with significant applications in modern chemical synthesis and pharmaceutical research. This compound, featuring a trifluoromethyl group and a diketone moiety, exhibits unique physicochemical properties that make it a valuable intermediate in the development of fine chemicals and active pharmaceutical ingredients (APIs).

The molecular structure of 1,1,1-trifluoropentane-2,4-dione consists of a five-carbon chain substituted with three fluorine atoms at the terminal carbon and two carbonyl groups at the second and fourth positions. This arrangement imparts high electron-withdrawing effects, enhancing its reactivity in various organic transformations. The presence of fluorine atoms not only influences the electronic distribution but also contributes to metabolic stability, a crucial factor in pharmaceutical applications.

In recent years, 1,1,1-trifluoropentane-2,4-dione has garnered attention in the field of medicinal chemistry due to its role as a precursor in synthesizing biologically active molecules. Its bifunctional nature allows for selective modifications at both carbonyl sites, enabling the construction of complex scaffolds. Researchers have leveraged this compound to develop novel heterocyclic frameworks with potential therapeutic benefits.

One notable application of CAS No. 367-57-7 is in the synthesis of fluorinated amino acid analogs. Fluorinated amino acids are increasingly recognized for their enhanced binding affinity and resistance to enzymatic degradation in drug molecules. The diketone core of 1,1,1-trifluoropentane-2,4-dione serves as an effective platform for introducing fluorine-containing side chains, facilitating the design of next-generation protease inhibitors and antiviral agents.

Recent studies have highlighted the utility of 1,1,1-trifluoropentane-2,4-dione in transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, promoting efficient coupling with nucleophiles such as organolithium and Grignard reagents. This capability has been exploited in constructing complex cyclic structures that mimic natural products with pharmacological relevance.

The compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic protocols. Its resistance to hydrolysis and oxidation ensures high yields and purity in downstream processing. Furthermore, the fluorine atoms contribute to lipophilicity modulation, a critical parameter in drug formulation to optimize bioavailability.

In industrial settings, CAS No. 367-57-7 is employed in large-scale preparations for agrochemical intermediates. Fluorinated compounds are widely used in crop protection agents due to their improved efficacy against pests and diseases while maintaining environmental safety profiles. The versatility of 1,1,1-trifluoropentane-2,4-dione as a building block has enabled the synthesis of novel fungicides and herbicides with enhanced selectivity.

The pharmaceutical industry has also explored derivatives of 367-57-7 for their potential anti-inflammatory and immunomodulatory effects. Structural modifications based on this scaffold have led to compounds that inhibit key enzymes involved in inflammatory pathways without significant side effects. Preclinical trials are ongoing to evaluate their efficacy in treating chronic inflammatory disorders.

From a synthetic chemistry perspective, 1,1,1-trifluoropentane-2,4-dione exemplifies an advanced intermediate that bridges classical organic synthesis with modern fluorination techniques. Its integration into flow chemistry systems has further streamlined its production and application in high-throughput screening campaigns for drug discovery.

The environmental impact of using fluorinated compounds like CAS No. 367-57-7 is another area of active research. While fluorine enhances metabolic stability and bioavailability in drugs, concerns about persistence necessitate careful consideration during process optimization. Efforts are underway to develop greener synthetic routes that minimize waste generation while maintaining high product yields.

In conclusion, 367-57-7 remains a cornerstone compound in specialty chemical manufacturing due to its unique structural features and broad applicability across multiple industries. As research advances, 367-57-7 will continue to play a pivotal role in developing innovative solutions for pharmaceuticals, agrochemicals, and material science applications.

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